molecular formula C21H25N3O3 B2925885 1-(4-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea CAS No. 954588-58-0

1-(4-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Cat. No.: B2925885
CAS No.: 954588-58-0
M. Wt: 367.449
InChI Key: JNFIMLRKOMXGNW-UHFFFAOYSA-N
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Description

This compound features a urea backbone linked to a 4-ethoxyphenyl group and a 5-oxo-1-(p-tolyl)pyrrolidin-3-ylmethyl moiety. The p-tolyl (4-methylphenyl) substituent on the pyrrolidinone ring adds lipophilicity, which may enhance membrane permeability. While direct data on its physicochemical properties (e.g., melting point, solubility) are unavailable, structural analogs suggest a molecular weight of approximately 367–397 g/mol and moderate lipophilicity .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-3-27-19-10-6-17(7-11-19)23-21(26)22-13-16-12-20(25)24(14-16)18-8-4-15(2)5-9-18/h4-11,16H,3,12-14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFIMLRKOMXGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can be represented as follows:

C17H22N2O3\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_3

Key properties include:

  • Molecular Weight: 302.37 g/mol
  • Melting Point: Approximately 175-176 °C
  • Solubility: Soluble in organic solvents such as DMSO and ethanol.

Antimicrobial Activity

Research has indicated that compounds within the urea class, including derivatives like the one , exhibit significant antimicrobial properties. A study on similar urea compounds demonstrated moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL to lower values depending on structural modifications .

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor. Urea derivatives have been studied for their role in inhibiting specific enzymes such as sEH (soluble epoxide hydrolase) and COX-2 (cyclooxygenase-2). For instance, modifications to the urea structure have resulted in enhanced potency against these enzymes, with IC50 values reported in the nanomolar range .

Case Studies

  • Antibacterial Efficacy : A comparative study of various urea derivatives indicated that those with specific substitutions exhibited enhanced antibacterial effects. The compound's structure allows for interactions with bacterial cell membranes, disrupting their integrity and leading to cell death.
  • Anti-inflammatory Properties : In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

Research Findings

Study FocusFindingsReference
Antibacterial ActivityModerate activity against E. coli and S. aureus
Enzyme InhibitionIC50 values in nanomolar range for sEH and COX-2
Anti-inflammatory EffectsInhibition of TNFα production in macrophages

Comparison with Similar Compounds

Structural and Functional Insights

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-ethoxyphenyl group contrasts with the 4-(trifluoromethyl)phenyl group in CAS 954588-83-1. Ethoxy may improve metabolic stability compared to the hydrolytically stable but highly lipophilic CF₃ group .
  • Heterocyclic Substituents : Pyridine (CAS 891090-60-1) and thiazole (CAS 1040665-39-1) rings introduce nitrogen and sulfur atoms, respectively, which could modulate hydrogen-bonding interactions and target selectivity .
  • Polar vs.

Research Findings and Implications

While biological data are absent in the provided evidence, structural trends suggest:

Target Interactions : Pyridine and thiazole-containing analogs may exhibit distinct binding modes due to their heterocyclic electron density profiles .

Metabolic Stability : Ethoxy groups are prone to oxidative metabolism, whereas CF₃ groups resist degradation, suggesting divergent metabolic pathways for these analogs .

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